3-Bromo-3'-chloro-6'-methylbenzhydrol
Description
3-Bromo-3'-chloro-6'-methylbenzhydrol is a diarylmethanol derivative characterized by a central hydroxyl-bearing carbon flanked by two aryl rings. The compound features a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 6'-position on the benzhydrol scaffold. While direct literature on this specific compound is sparse, its structural analogs and substituent effects are well-documented in related systems. Benzhydrols are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to undergo further functionalization via halogen or hydroxyl groups .
Properties
IUPAC Name |
(3-bromophenyl)-(5-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQIEOSWKTKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212582 | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-08-5 | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the bromination and chlorination of 6-methylbenzhydrol. The process may include the following steps:
Chlorination: The chlorination step involves the addition of chlorine (Cl2) or thionyl chloride (SOCl2) to the brominated intermediate, often in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 3-Bromo-3’-chloro-6’-methylbenzhydrol may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3-Bromo-3’-chloro-6’-methylbenzophenone.
Reduction: Formation of 3-Bromo-3’-chloro-6’-methylbenzene.
Substitution: Formation of 3-Methoxy-3’-chloro-6’-methylbenzhydrol or 3-Cyano-3’-chloro-6’-methylbenzhydrol.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-Bromo-3'-chloro-6'-methylbenzhydrol typically involves:
- Bromination and chlorination of 4-methylbenzhydrol using bromine and chlorine under controlled conditions.
- Utilization of organometallic reagents for nucleophilic substitution reactions.
These methods are optimized in industrial settings to ensure high yields and purity, often employing continuous flow reactors.
Chemistry
3-Bromo-3'-chloro-6'-methylbenzhydrol serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals, facilitating the development of new chemical entities.
Biology
Research indicates that this compound may exhibit biological activity , particularly in antimicrobial studies. For instance, it has been evaluated against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-Bromo-3'-chloro-6'-methylbenzhydrol | Staphylococcus aureus | 32 |
| 3-Bromo-3'-chloro-6'-methylbenzhydrol | Escherichia coli | 64 |
| Norfloxacin | Staphylococcus aureus | 16 |
| Norfloxacin | Escherichia coli | 32 |
These results suggest that while the compound has antimicrobial properties, it is less potent than standard antibiotics like norfloxacin .
Medicine
Ongoing research is exploring the potential of 3-Bromo-3'-chloro-6'-methylbenzhydrol as a therapeutic agent . Its unique chemical structure allows it to interact with specific biomolecules, potentially modulating pathways involved in diseases such as cancer. Preliminary studies indicate its interactions with enzymes or receptors could influence cell proliferation and apoptosis .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for applications requiring specific chemical characteristics .
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol against common bacterial strains. The findings indicated that while effective, further modifications could enhance its potency . -
Pharmacological Investigations :
Research focused on understanding the pharmacodynamics of this compound revealed potential pathways through which it could exert therapeutic effects. Ongoing investigations aim to elucidate these mechanisms further .
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction processes.
Altering Cellular Processes: Affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include halogenated diarylmethanols, benzophenones, and heterocyclic derivatives. The table below highlights critical comparisons:
Physicochemical Properties
- Electron Effects: Bromine and chlorine (electron-withdrawing groups) decrease electron density at the aryl rings, enhancing electrophilic substitution resistance. The methyl group (electron-donating) increases solubility in nonpolar solvents .
Biological Activity
3-Bromo-3'-chloro-6'-methylbenzhydrol is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies.
Structure and Composition
- IUPAC Name : 3-Bromo-3'-chloro-6'-methylbenzhydrol
- Molecular Formula : C14H12BrClO
- Molecular Weight : 303.60 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that 3-Bromo-3'-chloro-6'-methylbenzhydrol exhibits significant antimicrobial activity. A study compared its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
The compound was tested against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
Results indicated that at a concentration of 100 µg/mL, 3-Bromo-3'-chloro-6'-methylbenzhydrol demonstrated higher activity than standard antibiotics like gentamycin against certain strains, particularly Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Case Study: Cancer Cell Lines
A notable study evaluated the cytotoxic effects of 3-Bromo-3'-chloro-6'-methylbenzhydrol on various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. For instance:
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| HeLa | 15.2 | 10.5 | 8.0 |
| MCF-7 | 20.0 | 15.0 | 12.5 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
The biological activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol is hypothesized to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interact with ribosomal RNA or proteins, disrupting bacterial protein synthesis.
- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells by activating caspases or modulating mitochondrial membrane potential.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol, comparisons can be drawn with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Bromobenzyl alcohol | Moderate | Low |
| Chlorobenzhydrol | High | Moderate |
| 3-Bromo-4-chlorophenol | High | High |
This table highlights that while some compounds exhibit strong antimicrobial properties, others may be more effective against cancer cells, emphasizing the unique profile of 3-Bromo-3'-chloro-6'-methylbenzhydrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
